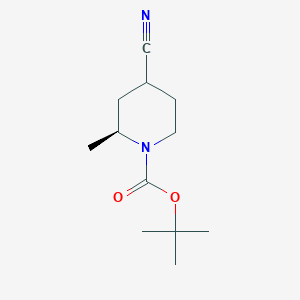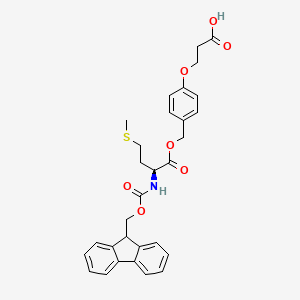
tert-Butyl (3S)-3-(1H-triazol-5-yl)azepane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-Butyl (3S)-3-(1H-triazol-5-yl)azepane-1-carboxylate, also known as TBTC, is a derivative of azepane-1-carboxylate, a compound found in various plants and animals. TBTC is a valuable synthetic intermediate with a wide range of applications in pharmaceuticals and other fields. It is a versatile compound used in a variety of chemical reactions, including the synthesis of active pharmaceutical ingredients, and has been studied extensively in recent years.
Mechanism of Action
Tert-Butyl (3S)-3-(1H-triazol-5-yl)azepane-1-carboxylate is an intermediate in a variety of chemical reactions, and its mechanism of action is determined by the specific reaction in which it is used. Generally, it acts as a nucleophile, reacting with electrophilic substrates to form a new covalent bond. It can also act as a catalyst, increasing the rate of a reaction without being consumed in the process.
Biochemical and Physiological Effects
This compound is a synthetic compound and has not been studied for its effects on the human body. However, it has been studied for its effects on other organisms, such as bacteria and fungi. In these studies, this compound has been found to have antifungal, antibacterial, and antiviral properties.
Advantages and Limitations for Lab Experiments
Tert-Butyl (3S)-3-(1H-triazol-5-yl)azepane-1-carboxylate has a number of advantages for use in laboratory experiments. It is a highly reactive compound, making it useful for a variety of reactions. It is also relatively stable, making it suitable for long-term storage. Additionally, it is relatively inexpensive and easy to obtain. However, there are some limitations to its use in laboratory experiments. It is a highly toxic compound and should be handled with extreme care. It is also not soluble in water, making it difficult to use in aqueous solutions.
Future Directions
Tert-Butyl (3S)-3-(1H-triazol-5-yl)azepane-1-carboxylate has a wide range of potential applications in the field of pharmaceuticals and other industries. It could be used to develop new APIs and other compounds such as polymers, surfactants, and dyes. It could also be used to develop new methods for synthesizing APIs and other compounds. Additionally, it could be used to improve existing methods for synthesizing APIs and other compounds. Finally, it could be used to develop new methods for delivering APIs and other compounds to their target sites in the body.
Synthesis Methods
Tert-Butyl (3S)-3-(1H-triazol-5-yl)azepane-1-carboxylate is synthesized via the reaction of tert-butyl (3S)-3-azepane-1-carboxylate with 1H-triazole. The reaction is carried out in a solvent such as acetonitrile or dimethylformamide. The reaction is usually carried out at a temperature of 80–90 °C for 2–3 hours. The product is then precipitated and collected by filtration.
Scientific Research Applications
Tert-Butyl (3S)-3-(1H-triazol-5-yl)azepane-1-carboxylate has been used extensively in scientific research, particularly in the field of pharmaceuticals. It has been used as an intermediate in the synthesis of active pharmaceutical ingredients (APIs) such as antifungals, anti-inflammatories, and antiarrhythmics. It has also been used in the synthesis of other compounds such as antibiotics, antimalarials, and antivirals. This compound has also been used in the synthesis of a variety of other compounds, including polymers, surfactants, and dyes.
properties
IUPAC Name |
tert-butyl (3S)-3-(2H-triazol-4-yl)azepane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4O2/c1-13(2,3)19-12(18)17-7-5-4-6-10(9-17)11-8-14-16-15-11/h8,10H,4-7,9H2,1-3H3,(H,14,15,16)/t10-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGBAVLKWFQUTLC-JTQLQIEISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC(C1)C2=NNN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCCC[C@@H](C1)C2=NNN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


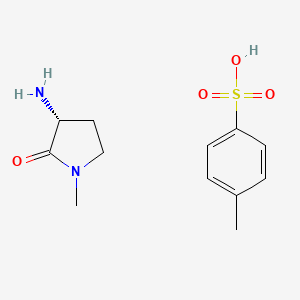
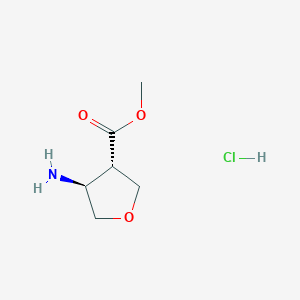
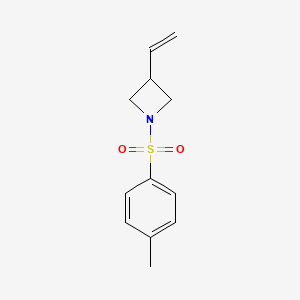
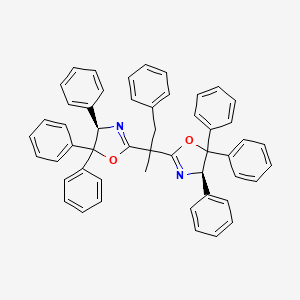
![(5S)-5-[4-(Trifluoromethyl)phenyl]morpholin-3-one](/img/structure/B6289796.png)
![2-(2-tert-Butoxycarbonyl-2-azaspiro[3.5]nonan-7-yl)acetic acid](/img/structure/B6289806.png)


